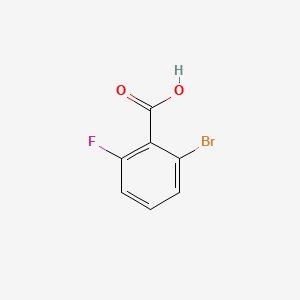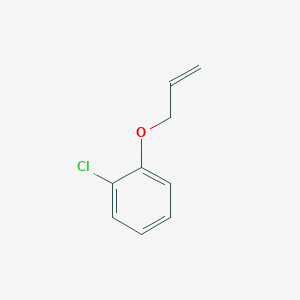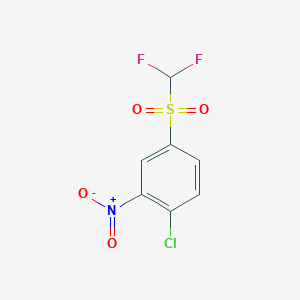
2-Bromo-6-fluorobenzoic acid
Overview
Description
2-Bromo-6-fluorobenzoic acid is an aromatic compound that belongs to the class of halogenated benzoic acids. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and material science. Their physical and chemical properties are influenced significantly by the presence of halogen atoms, which can alter their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of halogenated benzoic acids can involve several steps, including bromination, hydrolysis, diazotization, and deamination. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through these steps achieved an overall yield of 38% and a purity of 99.202% (HPLC) (Zhou Peng-peng, 2013). These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-fluorobenzoic acid, emphasizing the importance of optimized conditions for bromination and hydrolysis.
Molecular Structure Analysis
The structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, influencing the electronic distribution and spatial arrangement. The molecular structure directly affects the compound's reactivity and interactions. Although specific molecular structure analysis of 2-Bromo-6-fluorobenzoic acid is not provided, studies on similar compounds suggest significant impacts of halogen substitution on molecular properties and behavior.
Chemical Reactions and Properties
Halogenated benzoic acids undergo various chemical reactions, including deprotonation, lithiation adjacent to the carboxylate, and free radical reactions. These reactions are influenced by the nature and position of the halogen substituents. For instance, the deprotonation of 2-fluorobenzoic acid leads to specific lithiation at the 3-position, showing the influence of the fluorine atom on reactivity (Frédéric Gohier et al., 2003).
Scientific Research Applications
2-Bromo-6-fluorobenzoic acid is a chemical compound with the molecular formula C7H4BrFO2 . It is a white to light yellow to light orange powder or crystal . This compound is used in various scientific fields, particularly in chemistry and biochemistry for research and development .
In terms of safety, it’s important to note that 2-Bromo-6-fluorobenzoic acid can cause skin and eye irritation . Therefore, proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .
-
Synthesis of Anticancer Compounds 2-Bromo-6-fluorobenzoic acid can be used in the synthesis of anticancer compounds. Specifically, it can be used to synthesize compounds that can suppress the kinase activity of PI3 .
-
Virus Suppression This compound can also be used in the synthesis of compounds that suppress viruses. These compounds can effectively treat diseases spread by viruses .
-
Synthesis of S1P Receptor Regulators 2-Bromo-6-fluorobenzoic acid can be used to synthesize 2-bromo-6-(2; 4; 6-trimethylammonium-phenyl amino)-benzoic acid compounds. These compounds can be used as active constituents to treat or prevent illnesses, diseases, or obstacles that the S1P receptor plays a role in .
-
Pain Relief This compound can be used in the synthesis of oxadiazole compounds that can alleviate or suppress illnesses such as neuropathic pain, central pain, inflammatory pain, and headaches .
-
Synthesis of Fungicides 2-Bromo-6-fluorobenzoic acid can be transformed into a key intermediate for the synthesis of fungicides such as Flusilazole and Prothioconazole .
-
Synthesis of Anti-Inflammatory Compounds 2-Bromo-6-fluorobenzoic acid can be used as a starting material for the synthesis of various anti-inflammatory agents .
-
Acidity Studies The compound can be used in acidity studies. For example, it can be used to compare the relative acidity of different benzoic acid derivatives .
-
Synthesis of Boron Compounds This compound can be used in the synthesis of boron compounds that have the ability to effectively treat diseases spread by viruses .
-
Synthesis of Oxazepans 2-Bromo-6-fluorobenzoic acid can be used to synthesize oxazepans in 3-duohydrate .
-
Synthesis of Trimethylammonium-Phenyl Amino Compounds This compound can be used to synthesize 2-bromo-6-(2; 4; 6-trimethylammonium-phenyl amino)-benzoic acid compounds. These compounds can be used to treat or prevent illnesses, diseases, or obstacles that the S1P receptor plays a role in .
Safety And Hazards
2-Bromo-6-fluorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-Bromo-6-fluorobenzoic acid can be used as a chiral drug molecule and an intermediate in organic synthesis . The bromine atom on the benzene ring can undergo Suzuki coupling to connect another phenyl group . The carboxyl group on the benzene ring can be converted into hydroxyl, aldehyde, amide, and other active functional groups .
properties
IUPAC Name |
2-bromo-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZJVAIZVUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307156 | |
| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzoic acid | |
CAS RN |
2252-37-1 | |
| Record name | 2252-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)
![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)




